N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a sulfone group attached to a tetrahydrothiophene ring, which is further connected to an indole moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring This ring is then oxidized to introduce the sulfone group The indole moiety is synthesized separately and subsequently coupled with the sulfone-containing tetrahydrothiophene ring through a series of condensation reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors for certain steps, which can improve reaction efficiency and reduce production time. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide under mild reducing conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Mild reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a modulator of biological pathways, particularly those involving potassium channels.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, the compound modulates their activity, leading to changes in cellular excitability and signaling pathways. This modulation can have various physiological effects, depending on the specific GIRK channel subtype and the tissue in which it is expressed.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, leading to unique pharmacological profiles and potential therapeutic applications.
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C14H16N2O3S/c1-16-12-5-3-2-4-10(12)8-13(16)14(17)15-11-6-7-20(18,19)9-11/h2-5,8,11H,6-7,9H2,1H3,(H,15,17) |
InChI Key |
PRNSQNCJCMRQTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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